3,5-Dibromophenylboronic acid
Overview
Description
3,5-Dibromophenylboronic acid is an organoboron compound with the molecular formula C6H5BBr2O2. It is a derivative of phenylboronic acid where two bromine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
3,5-Dibromophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it has been used in vacuo condensation and on-surface radical addition for the synthesis of phenylene-boroxine networks . It has also been involved in the lithiation of dihalophenyl dioxazaborocines, yielding functionalized dihalophenylboronic acids .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is involved in. For example, in the synthesis of phenylene-boroxine networks, it contributes to the formation of boroxine rings . In the lithiation of dihalophenyl dioxazaborocines, it participates in the creation of functionalized dihalophenylboronic acids .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (27972) and solubility, can affect its availability for reactions .
Result of Action
The molecular and cellular effects of this compound’s action are the products of the reactions it participates in. These can range from the formation of new compounds, such as phenylene-boroxine networks, to the modification of existing molecules, such as the functionalization of dihalophenylboronic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be greater than 300°C , suggesting that it is stable under normal conditions but can be affected by high temperatures.
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins .
Cellular Effects
Boronic acids can influence cell function by interacting with biomolecules within the cell .
Molecular Mechanism
Boronic acids can exert their effects at the molecular level through their ability to form reversible covalent bonds with biomolecules .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of boronic acids can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors in metabolic pathways .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles based on their interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromophenylboronic acid can be synthesized through several methods. One common approach involves the bromination of phenylboronic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromophenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atoms can be reduced to hydrogen, yielding phenylboronic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed:
Oxidation: Formation of 3,5-dibromophenol or 3,5-dibromoquinone.
Reduction: Formation of phenylboronic acid.
Substitution: Formation of 3,5-disubstituted phenylboronic acids.
Scientific Research Applications
3,5-Dibromophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: It is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment utilizes boronic acids, including this compound, due to their ability to target cancer cells.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- 3-Bromophenylboronic acid
- 4-Bromophenylboronic acid
- 2-Bromophenylboronic acid
Comparison: 3,5-Dibromophenylboronic acid is unique due to the presence of two bromine atoms, which provides greater reactivity and selectivity in cross-coupling reactions compared to mono-brominated phenylboronic acids. This dual bromination allows for more complex and diverse synthetic applications, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(3,5-dibromophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLCGDZYFKINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370447 | |
Record name | 3,5-Dibromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117695-55-3 | |
Record name | 3,5-Dibromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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